2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the reaction of 4-hydroxyphenylacetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce tyrosine, which is then chemically converted to its hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Converts the phenolic hydroxyl group to a quinone structure
Reduction: Reduces the quinone back to the phenolic form
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Restored phenolic compounds
Substitution: Various substituted tyrosine derivatives
Scientific Research Applications
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride involves its conversion to L-DOPA, which is then decarboxylated to produce dopamine. Dopamine acts on dopamine receptors in the brain, influencing mood, motivation, and motor control . The compound also participates in the synthesis of other neurotransmitters like norepinephrine and epinephrine .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The natural form of tyrosine, used in protein synthesis
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease
Phenylalanine: Another amino acid that is a precursor to tyrosine
Uniqueness
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free amino acid form . This makes it particularly useful in pharmaceutical formulations and research applications .
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H |
InChI Key |
JJWFIVDAMOFNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.